molecular formula C14H22N2O5 B14297327 2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester

2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester

Cat. No.: B14297327
M. Wt: 298.33 g/mol
InChI Key: IEMNBBDADGVUFN-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[45]decane-8-carboxylic acid, 2-hydroxy-1,3-dioxo-, 1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between two nitrogen atoms and a carboxylic acid ester group

Preparation Methods

The synthesis of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-hydroxy-1,3-dioxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the spirocyclic structure.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ester group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-hydroxy-1,3-dioxo-, 1,1-dimethylethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-hydroxy-1,3-dioxo-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and spiro linkage. Similar compounds include:

These compounds share the spirocyclic structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C14H22N2O5

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 2-hydroxy-1,3-dioxo-2,8-diazaspiro[5.5]undecane-8-carboxylate

InChI

InChI=1S/C14H22N2O5/c1-13(2,3)21-12(19)15-8-4-6-14(9-15)7-5-10(17)16(20)11(14)18/h20H,4-9H2,1-3H3

InChI Key

IEMNBBDADGVUFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)N(C2=O)O

Origin of Product

United States

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